N-(4-Bromobenzyl)pyridin-3-ylsulfonamide
Description
Properties
Molecular Formula |
C12H11BrN2O2S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-5-3-10(4-6-11)8-15-18(16,17)12-2-1-7-14-9-12/h1-7,9,15H,8H2 |
InChI Key |
LLASFVZPLSOSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-Bromobenzyl)pyridin-3-ylsulfonamide exhibit significant antimicrobial properties. For instance, derivatives of pyridin-3-ylsulfonamides have been synthesized and tested against various bacterial strains. A study highlighted the synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide, which demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds were determined, showcasing their potential as effective antibacterial agents.
Anticancer Potential
this compound derivatives have also been investigated for their anticancer properties. A series of sulfonamide derivatives were designed as molecular hybrids with triazine structures, which showed cytotoxic activity against various human cancer cell lines including those from colon and breast cancers . These findings suggest that such compounds could serve as leads in the development of new anticancer therapies.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. Structure-activity relationship (SAR) studies have been conducted on pyridin-3-ylsulfonamides to optimize their pharmacological profiles. For example, modifications in the sulfonamide structure have led to enhanced potency against specific targets, such as the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids . This optimization process is essential for developing compounds with better efficacy and reduced side effects.
Biological Evaluation
In Vitro Studies
In vitro assays are critical for assessing the biological activity of this compound. Various studies have employed assays such as the MABA (Microplate Alamar Blue Assay) to evaluate the effectiveness of these compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited promising antitubercular activity, suggesting their potential role in treating resistant strains of tuberculosis .
Antioxidant Activity
The antioxidant properties of sulfonamide derivatives have also been explored. Compounds derived from this compound were subjected to DPPH radical scavenging assays, demonstrating significant antioxidant activity. Such properties are valuable in developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
Case Studies
Several case studies highlight the application of this compound in drug discovery:
Chemical Reactions Analysis
Cross-Coupling Reactions
The 4-bromobenzyl moiety participates in palladium-catalyzed coupling reactions.
Example : Reaction with phenylboronic acid under Suzuki conditions yields N-(4-phenylbenzyl)pyridin-3-ylsulfonamide, demonstrating regioselective substitution at the bromine site .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:
-
Methylation : Treatment with methyl iodide/K₂CO₃ in DMF produces N-methylated derivatives .
-
Arylation : Copper-catalyzed coupling with aryl halides forms N-aryl sulfonamides .
Kinetic stability : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in concentrated HCl (6M, 100°C) .
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to specific positions:
-
Nitration : Nitration with HNO₃/H₂SO₄ occurs at the pyridine’s 2- and 6-positions .
-
Halogenation : Bromine in acetic acid selectively substitutes the pyridine’s 4-position .
Activation effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing electrophilic reactivity at the benzyl group .
Biological and Pharmacological Reactivity
While not directly tested on N-(4-bromobenzyl)pyridin-3-ylsulfonamide, structurally related sulfonamides show:
-
Enzyme inhibition : Binding to kinase active sites via hydrogen bonds with the sulfonamide group .
-
Cellular stability : Resistance to glutathione-mediated degradation (t₁/₂ > 72 hours in 200× GSH) .
Comparative Reactivity Table
Key Research Insights
-
Regioselectivity : The bromine atom’s position directs cross-coupling reactions preferentially over the pyridine ring .
-
Steric effects : Bulky substituents on the pyridine ring reduce sulfonamide reactivity .
-
Thermal stability : Decomposes above 250°C without melting, consistent with sulfonamide derivatives .
Comparison with Similar Compounds
Halogen-Substituted Benzyl Derivatives
Compounds with halogenated benzyl groups (e.g., 4-chloro, 4-bromo, 4-iodo) exhibit distinct physicochemical and biological properties. For instance:
- N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (2c) and N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (2d) differ only in halogen substitution (Cl vs. Br).
- Impact on Melting Points : Bromo-substituted analogs generally show higher melting points due to increased molecular weight and stronger van der Waals interactions.
- Spectral Data : $^{1}\text{H-NMR}$ shifts for benzyl protons vary slightly (e.g., 4.85 ppm for 2c vs. 4.87 ppm for 2d), reflecting electronic effects of halogens .
| Compound | Halogen | Melting Point (°C) | Molecular Weight | Key $^{1}\text{H-NMR}$ Shift (Benzyl Protons) |
|---|---|---|---|---|
| 2c (Chloro) | Cl | 112–114 | 353.83 | 4.85 ppm |
| 2d (Bromo) | Br | 118–120 | 398.28 | 4.87 ppm |
Functional Group Variations in Indolinone Derivatives
In , compounds with a 4-bromobenzyl group attached to indolinone scaffolds demonstrate how substituents modulate bioactivity:
- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (57): Exhibits a bioactivity score of 5.411, likely due to the amino group enhancing solubility and target affinity.
- (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (59): Higher score (6.878) suggests cyanamido substituents improve membrane permeability or binding efficiency .
| Compound ID | Substituent | Bioactivity Score | Molecular Weight |
|---|---|---|---|
| 57 | 5-Amino | 5.411 | 520.34 |
| 59 | 5-Cyanamido | 6.878 | 545.33 |
Sulfonamide vs. Carboxamide Derivatives
- N-(4-Bromobenzyl)pyridin-3-ylsulfonamide (Target) : Sulfonamide group provides strong hydrogen-bonding capacity and metabolic stability.
- N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide () : Carboxamide group offers conformational flexibility but lower acid stability. Pyridin-2-yl vs. pyridin-3-yl substitution alters spatial orientation in binding pockets .
Complex Sulfonamide Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () highlights the impact of molecular complexity:
- Molecular Weight : 589.1 g/mol vs. ~350 g/mol for simpler sulfonamides.
- Bioactivity: Chromenone and pyrazolo-pyrimidine moieties likely enhance kinase inhibition but reduce solubility .
Preparation Methods
Reaction Conditions and Optimization
The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, with triethylamine or pyridine serving as the base to neutralize HCl byproducts. A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion, with yields ranging from 65% to 78% after chromatographic purification. Elevated temperatures (>40°C) risk sulfonamide decomposition, while insufficient base leads to incomplete deprotonation and reduced reactivity.
Mechanistic Insights
The mechanism begins with the base abstracting a proton from 4-bromobenzylamine, generating a nucleophilic amine anion. This species attacks the electrophilic sulfur atom in pyridin-3-sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. The exothermic nature of this reaction necessitates controlled addition of sulfonyl chloride to prevent thermal runaway.
Modern Sulfinylamine Reagent-Mediated Synthesis
A groundbreaking approach employs the sulfinylamine reagent tert-butoxy sulfinylamine (t-BuONSO) to construct the sulfonamide moiety directly from organometallic precursors. This method bypasses the need for preformed sulfonyl chlorides, offering superior functional group tolerance.
Reaction Protocol
4-Bromobenzylmagnesium bromide reacts with t-BuONSO at −78°C in tetrahydrofuran, followed by quenching with aqueous ammonium chloride. The intermediate sulfinamide undergoes spontaneous elimination of isobutene, yielding the primary sulfonamide in 72–80% isolated yield. This one-pot procedure eliminates purification of sensitive intermediates, making it advantageous for large-scale synthesis.
Advantages Over Classical Methods
-
Functional Group Compatibility : Tolerates ester, nitrile, and heteroaryl groups that may decompose under classical conditions.
-
Atom Economy : Avoids stoichiometric HCl generation, simplifying waste management.
-
Stereochemical Control : The rigid transition state during sulfinamide formation minimizes racemization at chiral centers.
Alternative Pathway via Sulfonic Acid Activation
While less common, this compound can be synthesized from pyridine-3-sulfonic acid through in situ activation using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This two-step sequence converts the sulfonic acid to its corresponding sulfonyl chloride before coupling with 4-bromobenzylamine.
Key Considerations
-
Activation Efficiency : Thionyl chloride achieves full conversion of sulfonic acid to sulfonyl chloride within 4 hours at 95°C, whereas PCl₅ requires longer reaction times (8–12 hours).
-
Yield Limitations : Overall yields (58–65%) are lower than direct methods due to intermediate purification losses.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Temperature | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|---|
| Classical Sulfonylation | Pyridin-3-sulfonyl chloride, Et₃N | 0–25°C | 65–78 | High | Moderate |
| t-BuONSO-Mediated | t-BuONSO, Grignard reagent | −78°C | 72–80 | Moderate | High |
| Sulfonic Acid Activation | SOCl₂, PCl₅ | 95°C | 58–65 | Low | Low |
Key Observations :
-
The t-BuONSO method offers the highest yields and tolerance for sensitive substituents but requires cryogenic conditions.
-
Classical sulfonylation remains the preferred choice for small-scale syntheses due to reagent availability and procedural simplicity.
Troubleshooting and Optimization Strategies
Impurity Formation
-
Byproduct: Disulfonamides : Occurs when excess sulfonyl chloride reacts with the product. Mitigated by maintaining a 1:1 amine-to-sulfonyl chloride ratio and slow reagent addition.
-
Hydrolysis of Sulfonyl Chloride : Trace moisture converts sulfonyl chloride to sulfonic acid. Ensure anhydrous conditions via molecular sieves or inert atmosphere.
Q & A
How can I optimize the synthesis of N-(4-Bromobenzyl)pyridin-3-ylsulfonamide to improve yield and purity?
Basic Research Question
The synthesis often involves coupling 4-bromobenzylamine with pyridin-3-ylsulfonyl chloride. Key steps include controlling reaction stoichiometry (e.g., 1:1 molar ratio of amine to sulfonyl chloride) and using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Purification via column chromatography with optimized solvent systems (e.g., methanol:toluene 3:2, Rf = 0.86) ensures purity . For reproducibility, monitor intermediates using TLC and characterize products via H/C NMR and HPLC (>95% purity) .
What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Basic Research Question
Use single-crystal X-ray diffraction (SCXRD) with SHELXL for structural refinement. Key parameters include data-to-parameter ratios >15 and R-factors <0.04. For example, bond angles (e.g., C–S–N ≈ 120°) and torsion angles (e.g., −176.47° between pyridine and sulfonamide groups) confirm conformational stability . Complement with H/C NMR (δ 7.2–8.5 ppm for aromatic protons) and FT-IR (S=O stretch ~1150 cm⁻¹) .
How do I resolve contradictions in reported conformational data for this compound?
Advanced Research Question
Discrepancies in torsion angles or bond lengths may arise from polymorphism or solvent effects. Perform comparative SCXRD studies under varying conditions (e.g., polar vs. nonpolar solvents). Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model energetically favorable conformers and validate against experimental data . For conflicting biological activity data, re-evaluate assay conditions (e.g., buffer pH, solvent DMSO concentration) .
What computational strategies are effective for predicting the biological activity of this compound?
Advanced Research Question
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM force fields). Use PDB structures (e.g., 3HKC) to model interactions with target enzymes . Validate predictions via in vitro assays (e.g., IC₅₀ measurements) and analyze dose-response curves using GraphPad Prism® with ANOVA and Fisher’s PLSD post hoc tests (p < 0.05 threshold) .
How can I address challenges in crystallizing this compound for X-ray studies?
Advanced Research Question
Slow evaporation from mixed solvents (e.g., DCM:hexane) promotes crystal growth. For twinning or poor diffraction, use SHELXD for structure solution and SHELXL for refinement, applying TWIN and BASF commands . High-resolution data (d-spacing <1 Å) improves model accuracy. If crystallization fails, consider co-crystallization with target proteins (e.g., kinases) to stabilize ligand binding .
What advanced NMR techniques can elucidate dynamic behavior in this compound?
Advanced Research Question
Use H-C HSQC and NOESY to map spatial proximity of aromatic protons and assess rotational barriers around the sulfonamide linkage. Variable-temperature NMR (e.g., 298–343 K) identifies conformational exchange processes. For quadrupolar nuclei (e.g., N), employ solid-state NMR to study crystal packing effects .
How does the electronic environment of the 4-bromobenzyl group influence reactivity in derivatization reactions?
Advanced Research Question
The electron-withdrawing bromine atom activates the benzyl position for nucleophilic substitution (e.g., Suzuki coupling). Monitor reactivity via Hammett substituent constants (σ ≈ 0.23 for Br) and DFT-calculated frontier orbitals (HOMO/LUMO gaps ~5 eV). Optimize cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to minimize dehalogenation side reactions .
What strategies are recommended for comparing this compound with its structural analogs?
Advanced Research Question
Perform SAR studies by synthesizing analogs (e.g., Cl or CF₃ substitutions) and evaluating physicochemical properties (LogP, pKa) via HPLC and potentiometry. Use QSAR models (e.g., CoMFA) to correlate structural features with activity. Compare crystallographic data (e.g., unit cell parameters) to assess steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
